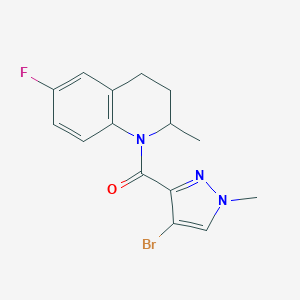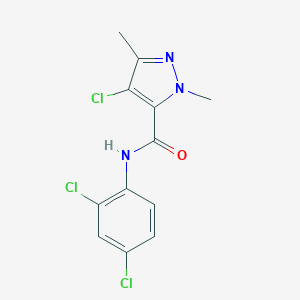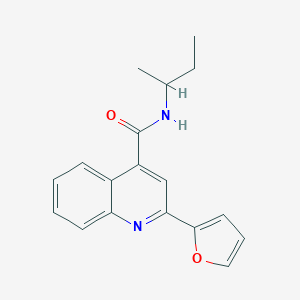![molecular formula C21H17ClN2O3 B279908 5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide](/img/structure/B279908.png)
5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide, also known as CFI-400945, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of enzymes that play a key role in cancer cell growth and division.
Mechanism of Action
5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide works by inhibiting the activity of a group of enzymes known as cyclin-dependent kinases (CDKs). CDKs play a key role in the regulation of cell division, and their activity is often dysregulated in cancer cells. By blocking CDK activity, this compound can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its CDK inhibitory activity, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop a blood supply. Additionally, it has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide for lab experiments is its specificity for CDKs. Unlike some other kinase inhibitors, it does not inhibit a wide range of other enzymes, which can lead to off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained inhibition of CDK activity in vivo.
Future Directions
There are a number of potential future directions for research on 5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another potential direction is the investigation of the efficacy of this compound in combination with other cancer drugs. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on cancer cells.
Synthesis Methods
The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide involves a multi-step process that begins with the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with furan-2-carboxylic acid to yield the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid. The final step involves the reaction of the carboxylic acid with 1H-indole-2-methylamine to form this compound.
Scientific Research Applications
5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide has been the subject of extensive scientific research due to its potential as a cancer treatment. Studies have shown that it is effective against a range of cancer types, including breast, lung, and ovarian cancer. It has also been shown to have synergistic effects when used in combination with other cancer drugs.
Properties
Molecular Formula |
C21H17ClN2O3 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2O3/c22-17-6-2-4-8-19(17)26-13-16-9-10-20(27-16)21(25)23-12-15-11-14-5-1-3-7-18(14)24-15/h1-11,24H,12-13H2,(H,23,25) |
InChI Key |
SEFOZLUGDXSNAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)CNC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CNC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)

![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![ethyl 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279850.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
